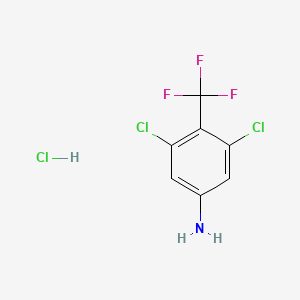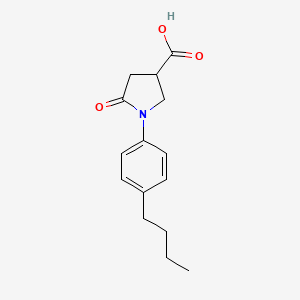
3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4Cl2F3N . It is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline involves several steps, including catalytic hydrogenation and Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-(trifluoromethyl)aniline consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an amine group . The average molecular weight is 230.015 Da .Physical And Chemical Properties Analysis
3,5-Dichloro-4-(trifluoromethyl)aniline has a density of 1.5±0.1 g/cm3 . It has a boiling point of 291.5±40.0 °C at 760 mmHg . The compound is solid at room temperature .科学的研究の応用
Synthesis of Novel Compounds
3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride serves as a precursor in the synthesis of complex molecules. For example, it has been used in the synthesis of acyl glucuronide and hydroxy metabolites of diclofenac for toxicological studies (Kenny et al., 2004). Additionally, its role in generating new pesticides like Bistrifluron, illustrating its importance in the development of novel agrochemicals, is notable (Liu An-chan, 2015).
Bioremediation and Environmental Dehalogenation
Chloroaniline-based compounds, including derivatives of 3,5-Dichloro-4-(trifluoromethyl)aniline, are significant environmental contaminants. Research has shown that these compounds can undergo biodegradation under specific conditions, highlighting potential pathways for bioremediation of polluted sites (Kuhn & Suflita, 1989).
Material Science and NLO Materials
The study of 3,5-Dichloro-4-(trifluoromethyl)aniline and its derivatives extends into the field of materials science, where they have been evaluated for their potential in non-linear optics (NLO). An experimental and theoretical vibrational analysis of related chloroaniline compounds has been conducted to understand their electronic structure and potential applications in NLO materials (Revathi et al., 2017).
Advanced Synthesis Techniques
The compound and its derivatives have been utilized in advanced organic synthesis techniques. For instance, it has been involved in palladium-catalyzed dehydrogenative cross-coupling processes, showcasing its utility in creating complex organic frameworks (Wang et al., 2019).
Corrosion Inhibition
Research into corrosion inhibition has also featured derivatives of 3,5-Dichloro-4-(trifluoromethyl)aniline. These studies have examined the effectiveness of such compounds in protecting metals from corrosion, thereby extending their utility to industrial applications (Daoud et al., 2014).
作用機序
Target of Action
It is known to be a key intermediate in the synthesis ofHexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Mode of Action
As a key intermediate in the production of hexaflumuron, it likely contributes to the overall mechanism of action of this insecticide .
Biochemical Pathways
Given its role in the synthesis of hexaflumuron, it may indirectly affect the pathways related to chitin synthesis in insects .
Pharmacokinetics
Its physical and chemical properties such as density, boiling point, molecular weight, and logp have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
As a key intermediate in the synthesis of hexaflumuron, it contributes to the overall effects of this insecticide, which include the inhibition of chitin synthesis in target pests, leading to their death or infertility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
特性
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N.ClH/c8-4-1-3(13)2-5(9)6(4)7(10,11)12;/h1-2H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHOOXPXZLCDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)

![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)


![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)


